

# Sucunamostat Hydrochloride: A Technical Overview of Early-Phase Clinical and Preclinical Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sucunamostat hydrochloride*

Cat. No.: *B10854504*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sucunamostat hydrochloride** (formerly SCO-792 and TAK-792) is a first-in-class, orally available, reversible covalent inhibitor of enteropeptidase.<sup>[1][2]</sup> Enteropeptidase is a serine protease located in the brush border of the duodenum and jejunum that plays a pivotal role in protein digestion.<sup>[3][4]</sup> By inhibiting this enzyme, **Sucunamostat hydrochloride** reduces the absorption of amino acids from the gut, a mechanism with therapeutic potential in various metabolic and genetic disorders.<sup>[1][5]</sup> This technical guide provides a comprehensive overview of the available early-phase clinical and preclinical data for **Sucunamostat hydrochloride**, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.

## Mechanism of Action

**Sucunamostat hydrochloride**'s primary mechanism of action is the inhibition of enteropeptidase, a key enzyme in the protein digestion cascade.<sup>[4]</sup> Enteropeptidase is responsible for the conversion of inactive trypsinogen to its active form, trypsin.<sup>[3]</sup> Trypsin then activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastases, and procarboxypeptidases.<sup>[6]</sup>

By inhibiting enteropeptidase, **Sucunamostat hydrochloride** effectively blocks this cascade, leading to a reduction in protein digestion and subsequent absorption of amino acids.<sup>[7]</sup> This has two main therapeutic implications:

- Caloric Restriction: Reduced protein absorption leads to caloric loss through the feces.<sup>[8]</sup>
- Metabolic Regulation: Alterations in amino acid absorption can influence metabolic pathways and appetite-regulating hormones, such as cholecystokinin (CCK).<sup>[9][10]</sup>

**Sucunamostat hydrochloride** acts as a reversible covalent inhibitor, forming an acyl-enzyme complex with the catalytic serine residue of enteropeptidase.<sup>[6]</sup>

[Click to download full resolution via product page](#)**Figure 1:** Signaling pathway of enteropeptidase inhibition by **Sucunamostat hydrochloride**.

## Preclinical Data

### In Vitro Enzyme Inhibition

**Sucunamostat hydrochloride** has demonstrated potent inhibition of human enteropeptidase.

| Parameter                  | Value     |
|----------------------------|-----------|
| Human Enteropeptidase IC50 | 5.4 nM[3] |

#### Experimental Protocol: In Vitro Enteropeptidase Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay was utilized to screen for and characterize enteropeptidase inhibitors.[7] The assay employs a dual-labeled substrate that, when cleaved by enteropeptidase, produces a fluorescent signal. The inhibitory activity of **Sucunamostat hydrochloride** was determined by measuring the reduction in fluorescence in the presence of the compound.

### In Vivo Preclinical Studies

Studies in rodent models have demonstrated the in vivo efficacy of **Sucunamostat hydrochloride** in inhibiting protein digestion and its potential therapeutic effects on obesity and diabetic kidney disease.

Table 1: Preclinical Pharmacokinetics and Pharmacodynamics of Sucunamostat

| Species | Model                    | Dosage   | Key Findings                                                                                                                |
|---------|--------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------|
| Rat     | -                        | -        | Oral Bioavailability: 3.3% <sup>[3]</sup>                                                                                   |
| Mouse   | Diet-Induced Obese (DIO) | 20 mg/kg | 1.7% protein-derived calorie loss in feces (vs. 0.6% for vehicle)<br><sup>[8]</sup>                                         |
| Mouse   | Diet-Induced Obese (DIO) | 59 mg/kg | 3.0% protein-derived calorie loss in feces (vs. 0.6% for vehicle); Significant decrease in total food intake <sup>[8]</sup> |
| Mouse   | ob/ob                    | -        | Dose-dependent increase in fecal protein levels <sup>[8]</sup>                                                              |

#### Experimental Protocol: In Vivo Enteropeptidase Inhibition in Rats (Oral Protein Challenge)

- Rats are fasted overnight.
- **Sucunamostat hydrochloride** or vehicle is administered orally.
- After a specified time, an oral protein challenge (e.g., casein solution) is administered.
- Blood samples are collected at various time points post-challenge.
- Plasma levels of branched-chain amino acids (BCAAs) are measured as a surrogate marker for protein digestion and absorption.<sup>[7]</sup>



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the in vivo oral protein challenge in rats.**Experimental Protocol: Efficacy Studies in Diet-Induced Obese (DIO) Mice**

- Male C57BL/6J mice are fed a high-fat diet to induce obesity.
- Mice are randomized to receive daily oral doses of **Sucunamostat hydrochloride** or vehicle for a specified period (e.g., 4 weeks).
- Body weight and food intake are monitored regularly.
- Fecal samples are collected to determine protein content and caloric loss.
- At the end of the study, various metabolic parameters can be assessed.[8]

## Early-Phase Clinical Trial Data

**Sucunamostat hydrochloride** has completed Phase 1 and Phase 2a clinical trials, demonstrating a favorable safety and tolerability profile.[1]

## Phase 1 Clinical Trials

Two Phase 1 studies have been completed in healthy male volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Sucunamostat hydrochloride**.

Table 2: Overview of Phase 1 Clinical Trials for **Sucunamostat Hydrochloride**

| Study Identifier | Population                                    | Dosing Regimen                                                                          | Key Objectives                                                   |
|------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------------------|
| TAK-792-1001     | 48 Japanese, 24 Caucasian healthy adult males | Single oral doses (30, 100, 250, 500, 750, 1250 mg, or placebo) under fasted conditions | Safety, tolerability, PK/PD, racial differences, food effects[3] |
| CT17001          | 36 Japanese healthy adult males               | Multiple oral doses (250, 500, 750 mg, or placebo) for 7 days before meals              | Safety, tolerability, PK/PD[3]                                   |

Detailed quantitative PK and PD data from these Phase 1 studies are not publicly available at this time.

## Phase 2a Clinical Trial (JapicCTI-205109)

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of **Sucunamostat hydrochloride** in patients with type 2 diabetes mellitus (T2DM) and albuminuria.[11][12]

Table 3: Efficacy Results from the Phase 2a Study in Patients with T2DM and Albuminuria

| Treatment Group         | Number of Patients (n) | Change in UACR from Baseline | p-value |
|-------------------------|------------------------|------------------------------|---------|
| Placebo                 | 15                     | -14%                         | 0.4407  |
| Sucunamostat 500 mg QD  | 29                     | -27%                         | 0.0271  |
| Sucunamostat 500 mg TID | 28                     | -28%                         | 0.0211  |

UACR: Urine Albumin-to-Creatinine Ratio; QD: once daily; TID: three times daily[11][13]

A decrease in Hemoglobin A1c (HbA1c) was also observed in the 500 mg TID group.[11] The study concluded that Sucunamostat was safe and well-tolerated for up to 12 weeks at doses up to 1500 mg/day.[11][13]

Experimental Protocol: Phase 2a Study in Diabetic Kidney Disease (JapicCTI-205109)

- Patient Population: 72 patients with T2DM, a urine albumin-to-creatinine ratio (UACR) of 200–5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30 ml/min per 1.73 m<sup>2</sup>. [11][12]
- Study Design: Randomized (1:2:2), double-blind, placebo-controlled, parallel-group trial.[11][12]
- Treatment: 12 weeks of treatment with either placebo, Sucunamostat 500 mg once daily, or Sucunamostat 500 mg three times daily.[11][12]
- Primary Endpoints: Safety, tolerability, and the change in log-transformed UACR from baseline.[12]
- Secondary/Exploratory Endpoints: Changes in eGFR, responder rate of at least 30% UACR decrease, and other metabolic parameters.[12]



[Click to download full resolution via product page](#)**Figure 3:** Logical workflow of the Phase 2a clinical trial (JapicCTI-205109).

## Conclusion

The early-phase clinical data for **Sucunamostat hydrochloride** indicate a favorable safety and tolerability profile. The mechanism of action, centered on the inhibition of enteropeptidase, is well-supported by preclinical data and has shown promising pharmacodynamic effects in a Phase 2a study in patients with diabetic kidney disease. Further clinical development will be necessary to fully elucidate the therapeutic potential of **Sucunamostat hydrochloride** in various metabolic and genetic disorders characterized by abnormal protein metabolism or where caloric restriction is beneficial. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the core characteristics of this novel therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. ClinConnect | Single-Dose Phase 1 Study of TAK-792 (NCT02448719) | [clinconnect.io]
- 3. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 4. A phase I study of TAK-792 for obesity - AdisInsight [adisinsight.springer.com]
- 5. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]
- 6. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Takeda Clinical Trials [clinicaltrials.takeda.com]

- 9. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Weight Loss Efficacy of AM833 in Combination With Semaglutide in Rodent Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are enteropeptidase inhibitors and how do they work? [synapse.patsnap.com]
- 13. Sucunamostat - SCOHIA PHARMA/Takeda - AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Sucunamostat Hydrochloride: A Technical Overview of Early-Phase Clinical and Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854504#early-phase-clinical-trial-data-for-sucunamostat-hydrochloride]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)